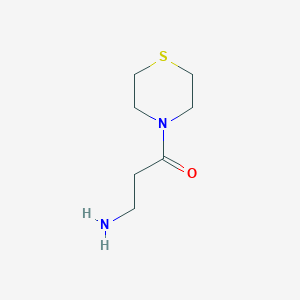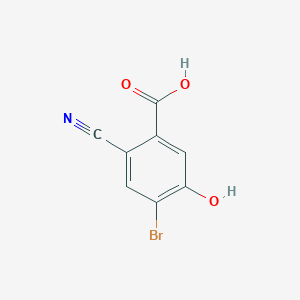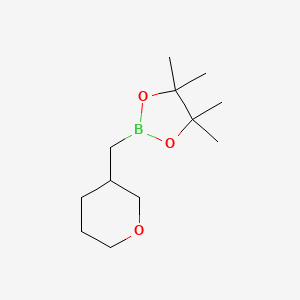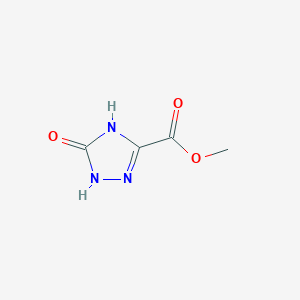
1-Thiomorpholino-3-amino-1-propanone
Overview
Description
Scientific Research Applications
Synthesis and Chemical Transformations
1-Thiomorpholino-3-amino-1-propanone serves as a precursor in the synthesis of complex molecular structures, such as cross-conjugated dienes, which are significant in medicinal chemistry for their biological relevance. A notable method involves a cascade reaction converting thiomorpholinone-tethered alkenoic acids to 1,1-disubstituted amino-1,3-dienes through esterification, ring-opening, and 1,2-migration processes, showcasing the versatility of thiomorpholino compounds in scaffold hopping and skeletal remodeling (Farah et al., 2023).
Building Blocks in Medicinal Chemistry
Thiomorpholine derivatives, including those related to 1-thiomorpholino-3-amino-1-propanone, are recognized for their utility as building blocks in medicinal chemistry. Novel bridged bicyclic thiomorpholines have been synthesized and identified as potentially valuable components due to their intriguing biological profiles. These compounds are derived from affordable starting materials, highlighting their practicality in drug development and research (Walker & Rogier, 2013).
Antimicrobial Activity
Research into thiomorpholine derivatives has extended into the exploration of their antimicrobial properties. Synthesis of thiomorpholine derivatives, including 4-thiomorpholin-4ylbenzohydrazide, has led to the development of new molecules exhibiting potent antimicrobial activity. This avenue of research is vital for identifying novel therapeutic agents against resistant microbial strains (Kardile & Kalyane, 2010).
Catalytic Reactions
The synthesis of thiomorpholine 1,1-dioxides showcases the compound's application in catalytic reactions. A study demonstrated the use of boric acid/glycerol as an effective catalyst system for the double Michael addition reaction of aromatic amines to divinyl sulfone, leading to thiomorpholine 1,1-dioxides. This green chemistry approach emphasizes the compound's role in environmentally friendly synthetic methodologies (Halimehjnai et al., 2013).
Biodegradation Studies
1-Thiomorpholino-3-amino-1-propanone and related compounds have also been subjects of biodegradation studies, highlighting their environmental impact. In situ NMR studies have elucidated the metabolic pathways involved in the degradation of thiomorpholine compounds, offering insights into their environmental fate and the role of microorganisms in xenobiotic degradation (Delort & Combourieu, 2001).
properties
IUPAC Name |
3-amino-1-thiomorpholin-4-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2OS/c8-2-1-7(10)9-3-5-11-6-4-9/h1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTGXWDHEWUDDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801269057 | |
| Record name | 3-Amino-1-(4-thiomorpholinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801269057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Thiomorpholino-3-amino-1-propanone | |
CAS RN |
244789-27-3 | |
| Record name | 3-Amino-1-(4-thiomorpholinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=244789-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-1-(4-thiomorpholinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801269057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![tert-butyl (3aR,6aR)-5-benzyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B1461163.png)
![Methyl thieno[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1461164.png)
![1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1461165.png)

